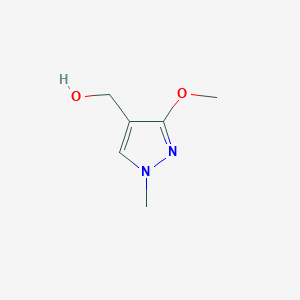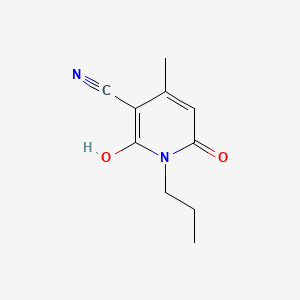
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is also known as IQ-1S and has been found to have potential applications in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Polymer Science Applications
The study by Miyamoto et al. (1995) involves the preparation of four cyclic pseudoureas and their polymerization to produce pendant-type polyureas and main-chain-type polyureas. These findings highlight the potential of cyclic pseudoureas in developing novel polymeric materials (Miyamoto et al., 1995).
Antimicrobial Activities
Saravanan et al. (2015) synthesized a series of semicarbazide derivatives, demonstrating potential antimicrobial properties against human pathogenic microorganisms. This research emphasizes the chemical compound's relevance in developing new antimicrobial agents (Saravanan et al., 2015).
Herbicidal Activities
Luo et al. (2008) designed and synthesized triazolinone derivatives with phenylurea pharmacophores, identifying compounds with promising herbicidal activities. This study provides insights into the compound's application in agriculture for weed control (Luo et al., 2008).
Synthesis Methodologies
Fathalla et al. (2001) discussed a one-pot synthesis method for quinazolin-4-yl-thioureas, showcasing the versatility and efficiency of synthesizing related compounds. This contributes to the field of synthetic chemistry by providing a novel approach to compound synthesis (Fathalla et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde to a reaction flask", "Add phenylurea to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux", "Stir the reaction mixture for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol)", "Dry the solid product under vacuum", "Recrystallize the solid product from a suitable solvent (e.g. ethanol)" ] } | |
Número CAS |
899972-92-0 |
Fórmula molecular |
C19H20N4O2 |
Peso molecular |
336.395 |
Nombre IUPAC |
1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24) |
Clave InChI |
QPOITXACHHFGDU-OQKWZONESA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)
![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)